4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
CAS No.: 22432-95-7
VCID: VC0193342
Molecular Formula: C8H12N4O4
Molecular Weight: 228.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one - 22432-95-7](/images/no_structure.jpg)
Description | 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is an azacitidine derivative and antineoplastic antimetabolite . It functions by inhibiting DNA methyltransferase, which leads to the reactivation of silent genes, thereby limiting metastasis and neoplasm . This compound is also known under other names, including 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one and NSC127716 . A related compound is 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one, also known as 5-Me-dC or 5-Methyl-2'-deoxy-cytidine . Similarly, 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidine-2,5-diol belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides . Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 . In the context of research, a research assistant with over ten years of experience would be expected to stay updated on the latest developments in their field by reading industry publications, attending conferences, and following experts . They should also possess skills in data analysis, research protocol development, and collaboration with interdisciplinary teams . |
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CAS No. | 22432-95-7 |
Product Name | 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |
Molecular Formula | C8H12N4O4 |
Molecular Weight | 228.21 g/mol |
IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |
Standard InChI | InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 |
Standard InChIKey | XAUDJQYHKZQPEU-KVQBGUIXSA-N |
SMILES | C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Canonical SMILES | C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Appearance | White Solid |
Purity | > 95% |
Synonyms | 2' Deoxy 5 azacytidine 2'-deoxy-5-azacytidine 5 Aza 2' deoxycytidine 5 Azadeoxycytidine 5 Deoxyazacytidine 5-aza-2'-deoxycytidine 5-AzadC 5-azadeoxycytidine 5-deoxyazacytidine 5AzadC AzadC compound Compound, AzadC Dacogen decitabine decitabine mesylate Mesylate, Decitabine NSC 127716 NSC-127716 NSC127716 |
PubChem Compound | 451668 |
Last Modified | Aug 15 2023 |
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